![molecular formula C18H28N2O5S B2986401 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide CAS No. 922120-23-8](/img/structure/B2986401.png)
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are widely distributed structural motifs in a range of biologically active natural products and pharmaceutical compounds . The compound is a sulfonyl derivative, which means it contains a sulfonyl functional group. This group is known to exert antitumor properties .
Synthesis Analysis
The synthesis of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines has been accomplished via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions . This method employs readily removable N-acyl/sulfonyl groups as protecting groups rather than N-aryl ones, enabling a wide range of applications in natural product synthesis .Scientific Research Applications
Fluorescent Thermometry
N,N-Dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a derivative relevant to the target compound, exhibits intensified fluorescence with increasing temperature. This property, based on Twisted-Intramolecular-Charge-Transfer (TICT) emissions, makes it a potential candidate for ratiometric fluorescent thermometry, offering a novel approach for temperature detection through fluorescence spectrum changes (Chemical communications, 2014).
Vasodilatory Activity
N-(2-Aminoethyl)-5-isoquinolinesulfonamide derivatives, closely related to the target compound, have shown promising vasodilatory effects. These compounds, synthesized from 5-isoquinolinesulfonic acid, exhibited significant increases in arterial blood flow, suggesting potential applications in cardiovascular pharmacology (Journal of medicinal chemistry, 1989).
Catalysis in Organic Synthesis
3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related sulfonamide, has been used as a catalyst in the synthesis of polyhydroquinoline derivatives. This method, employing a Bronsted acidic ionic liquid catalyst, indicates potential applications in the field of green chemistry and organic synthesis (Chinese Journal of Catalysis, 2014).
Oncological Research
A compound structurally similar to the target molecule, used in PET scans for assessing cellular proliferation in tumors, shows promise in oncological research. The correlation of tumor uptake with proliferation indices highlights its potential as a diagnostic tool in cancer treatment (The Journal of Nuclear Medicine, 2013).
Anticonvulsant Properties
1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, related to the target compound, have exhibited significant anticonvulsant effects in animal models. These compounds offer insights into the structure-activity relationships in anticonvulsant drug development (Bioorganic & medicinal chemistry, 2009).
Future Directions
The future directions for “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide” and similar compounds could involve further exploration of their potential antitumor properties . Additionally, the synthetic utility of the method used to synthesize these compounds could be further explored, as it enables a wide range of applications in natural product synthesis .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are widely distributed in nature as alkaloids and have diverse broad-spectrum biological activity . THIQs have been identified as ‘privileged scaffolds’ in drug development, with applications ranging from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .
Mode of Action
It is known that thiqs interact with their targets in a variety of ways, often binding to specific receptors or enzymes and modulating their activity .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its structural similarity to THIQs. These molecules are known to interact with a variety of biological targets and can influence numerous cellular processes . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to THIQs, it may have a broad range of potential effects, depending on its specific targets and the pathways it affects .
properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-13(2)9-18(21)19-6-8-26(22,23)20-7-5-14-10-16(24-3)17(25-4)11-15(14)12-20/h10-11,13H,5-9,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMHCEFKDOBDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.